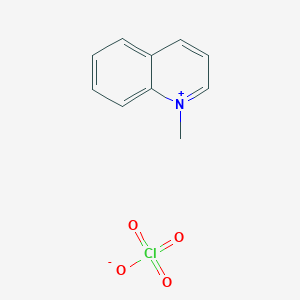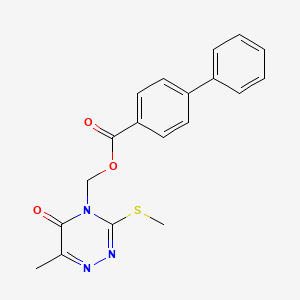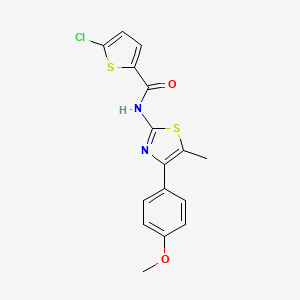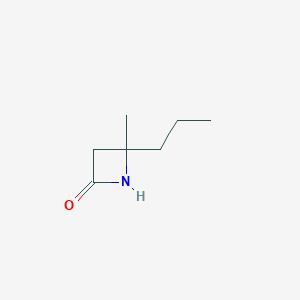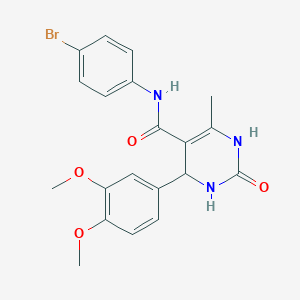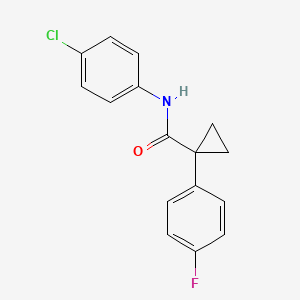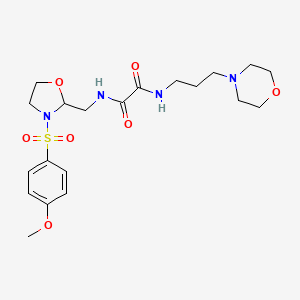![molecular formula C17H14N4O B2525784 N-([2,3'-bipyridin]-4-ylmethyl)picolinamide CAS No. 2034542-08-8](/img/structure/B2525784.png)
N-([2,3'-bipyridin]-4-ylmethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3'-bipyridin]-4-ylmethyl)picolinamide is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electronic and Bonding Properties in Copper(II) Complexes
N-(2-picolyl)picolinamide, a related compound, has been utilized to study the electronic and bonding properties of mixed-ligand copper(II) complexes. These complexes exhibit a range of geometrical configurations influenced by their ligands, demonstrating the versatility of picolinamide derivatives in coordination chemistry. The investigation into these complexes' electronic structures provides insights into their potential applications in catalysis and materials science (Wu & Su, 1997).
Water Oxidation Catalysis
In another study, ruthenium(II) complexes involving polypyridine-type ligands, which can be related to N-([2,3'-bipyridin]-4-ylmethyl)picolinamide, have been prepared to act as catalysts for water oxidation. This research highlights the application of such complexes in catalyzing essential reactions for energy conversion processes, showcasing the potential of picolinamide derivatives in renewable energy technologies (Tseng et al., 2008).
Organic Carbonate Synthesis
The combination system involving cerium oxide-catalyzed carboxylation and hydration reactions has been shown to be effective for direct synthesis of organic carbonates from CO2 and alcohols. This system's efficiency, facilitated by compounds like 2-picolinamide, underscores the role of picolinamide derivatives in carbon capture and utilization strategies, contributing to the development of sustainable chemical processes (Honda et al., 2014).
Anticancer Activity
Research into N-(aryl)picolinamides with iridium, related in structure and reactivity to this compound, explores N-H and C-H bond activations. These studies suggest potential applications in the development of new anticancer agents, demonstrating the bioactive potential of picolinamide derivatives in medicinal chemistry (Dasgupta et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide primarily targets the lipid-transfer protein Sec14 . Sec14 is a critical protein in fungal cells, playing a significant role in lipid metabolism and transport .
Mode of Action
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide interacts with its target, Sec14, by binding to it . This binding inhibits the function of Sec14, leading to disruption in the lipid metabolism and transport in fungal cells .
Biochemical Pathways
The inhibition of Sec14 disrupts the lipid metabolism and transport pathways in fungal cells . This disruption affects the normal functioning of the cells, leading to their death . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The result of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide’s action is the death of fungal cells . By inhibiting Sec14, the compound disrupts lipid metabolism and transport, which are essential for the survival and growth of these cells .
Analyse Biochimique
Biochemical Properties
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the lipid-transfer protein Sec14p, which is involved in lipid metabolism and transport . The compound selectively inhibits the fungal Sec14p, thereby disrupting lipid transfer processes essential for fungal growth and survival . This selective inhibition is crucial as it does not affect mammalian Sec14p, making N-([2,3’-bipyridin]-4-ylmethyl)picolinamide a promising candidate for antifungal therapies .
Cellular Effects
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Sec14p, the compound disrupts lipid signaling pathways, leading to altered gene expression and metabolic flux . This disruption can result in impaired cell function and viability, particularly in fungal cells. Additionally, the compound’s impact on lipid metabolism can affect membrane integrity and function, further influencing cellular processes .
Molecular Mechanism
The molecular mechanism of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide involves its binding interactions with Sec14p. The compound binds to the lipid-binding pocket of Sec14p, preventing the transfer of lipids between membranes . This inhibition of lipid transfer disrupts essential lipid signaling pathways, leading to altered gene expression and metabolic processes . The selective binding to fungal Sec14p, without affecting mammalian Sec14p, highlights the compound’s potential as a targeted antifungal agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on Sec14p over extended periods . Degradation of the compound can lead to reduced efficacy and altered cellular responses . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively .
Dosage Effects in Animal Models
The effects of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on mammalian cells . Determining the optimal dosage is crucial to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide is involved in metabolic pathways related to lipid metabolism. The compound interacts with enzymes and cofactors involved in lipid transfer and signaling . By inhibiting Sec14p, the compound disrupts lipid transfer processes, leading to altered metabolic flux and changes in metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of fungal Sec14p suggests that it may be preferentially transported and accumulated in fungal cells . This selective distribution enhances the compound’s antifungal efficacy while minimizing potential effects on mammalian cells .
Subcellular Localization
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide’s subcellular localization is primarily within the lipid-binding compartments of cells. The compound’s targeting signals and post-translational modifications direct it to specific organelles involved in lipid metabolism and transport . This subcellular localization is critical for its inhibitory effects on Sec14p and subsequent disruption of lipid signaling pathways .
Propriétés
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-5-1-2-8-19-15)21-11-13-6-9-20-16(10-13)14-4-3-7-18-12-14/h1-10,12H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFQVHMEAYPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
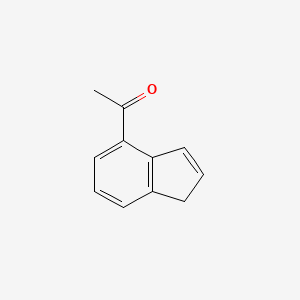
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525705.png)
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)
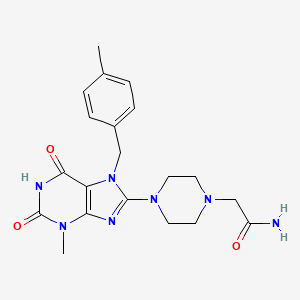
![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)

